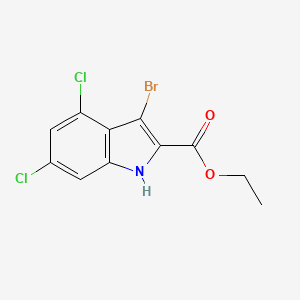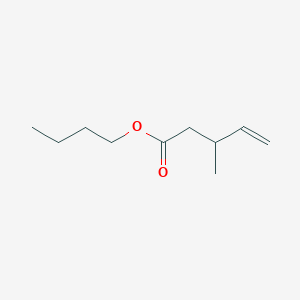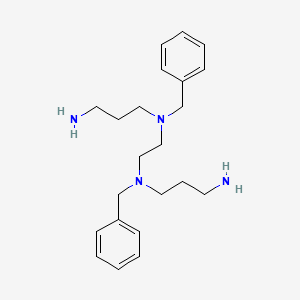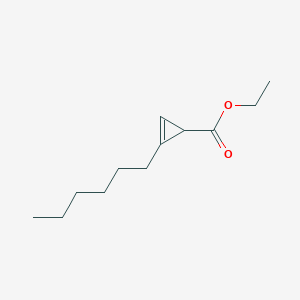![molecular formula C34H31NO2 B14263817 4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol CAS No. 160380-05-2](/img/structure/B14263817.png)
4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethane-1,1-diyl core flanked by bis(4-methylphenyl)amino and diphenol groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with a suitable aldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a phenolic compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
作用機序
The mechanism of action of 4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-Dimethylbenzil: A structurally similar compound with two methyl groups on the benzil core.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Another related compound with a similar ethane-1,2-diyl core.
Methanone, bis[4-(dimethylamino)phenyl]-:
Uniqueness
4,4’-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol stands out due to its combination of phenolic and bis(4-methylphenyl)amino groups, which confer unique electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and in various research applications.
特性
| 160380-05-2 | |
分子式 |
C34H31NO2 |
分子量 |
485.6 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl]phenol |
InChI |
InChI=1S/C34H31NO2/c1-24-4-14-29(15-5-24)35(30-16-6-25(2)7-17-30)31-18-8-26(9-19-31)34(3,27-10-20-32(36)21-11-27)28-12-22-33(37)23-13-28/h4-23,36-37H,1-3H3 |
InChIキー |
MRNHPFILNPYLJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
